molecular formula C7H6BClO4 B1289912 5-Borono-2-chlorobenzoic acid CAS No. 913835-32-2

5-Borono-2-chlorobenzoic acid

Cat. No. B1289912
CAS RN: 913835-32-2
M. Wt: 200.38 g/mol
InChI Key: RHIXAJHFXGTSAL-UHFFFAOYSA-N
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Description

5-Borono-2-chlorobenzoic acid is a compound that belongs to the family of boronic acids, which are known for their versatility as building blocks in the construction of complex molecular architectures. These compounds are particularly interesting due to their ability to form reversible condensation reactions, allowing for the creation of various structures such as macrocycles, cages, dendritic structures, and polymers .

Synthesis Analysis

The synthesis of boronic acid derivatives, such as 5-Borono-2-chlorobenzoic acid, typically involves the use of halogenated compounds as starting materials. For instance, a related compound, 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, was synthesized from 2-chloro-4-iodo-5-trifluoromethyl pyridine using n-butyl lithium reagent under specific conditions, including low temperatures and controlled pH, to achieve high yield and purity . Although the exact synthesis of 5-Borono-2-chlorobenzoic acid is not detailed in the provided papers, similar methodologies could be applied.

Molecular Structure Analysis

Boronic acids typically interact with diols to form reversible bonds, which is a key feature for molecular self-assembly. The molecular structure of boronic acid derivatives is crucial for their ability to form stable structures through self-assembly. The reversibility of these interactions ensures that the most stable structure is formed and that any errors during the assembly process can be corrected .

Chemical Reactions Analysis

Boronic acids are known for their ability to participate in various chemical reactions, especially in the formation of reversible bonds with diols. This property is essential for the design of self-assembled molecular structures, as it allows for dynamic correction and the formation of thermodynamically stable complexes . The chemical reactivity of boronic acids also enables the synthesis of complex molecules, such as 2-boronobenzoic-4,6-bis(4-N,N-ethylaminostyryl)pyrimidine, through reactions like the improved Ullmann reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. For example, the compound 2-boronobenzoic-4,6-bis(4-N,N-ethylaminostyryl)pyrimidine exhibits good optical properties and a large two-photon absorption cross-section, as determined by UV-vis absorption and fluorescence spectra. These properties are explained through theoretical calculations such as TD-DFT, which help in understanding the electronic structure and behavior of these molecules . While the specific properties of 5-Borono-2-chlorobenzoic acid are not provided, it can be inferred that its physical and chemical properties would be similarly influenced by its boronic acid moiety and the chlorobenzoic acid group.

Scientific Research Applications

Catalytic Properties and Organic Synthesis

Boronic acid, a component related to 5-borono-2-chlorobenzoic acid, is recognized for its versatility in organic chemistry. It plays a critical role in various organic reactions and catalysis. For instance, boronic acid catalysis enables the aza-Michael addition of hydroxamic acid to quinone imine ketals, which is a significant discovery in the field. This process is facilitated by using chiral boronic acid catalysts like 3-borono-BINOL, leading to the synthesis of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Sensing and Detection Technologies

Boronic acid derivatives, closely related to 5-borono-2-chlorobenzoic acid, are extensively used in sensing and detection technologies. Specifically, they are employed in the ratiometric fluorescence detection of fluoride ions. This is achieved through the optical tuning of lanthanide metal-organic frameworks (LMOFs) prepared with 5-boronoisophthalic acid and Eu3+ ions. These frameworks exhibit dual-fluorescence emission and enhanced selectivity for F- ions detection (Yang, Wang, Wang, & Yin, 2017).

Biomedical Applications

Boronic acid, sharing structural similarities with 5-borono-2-chlorobenzoic acid, has found significant applications in biomedical fields. It is particularly valuable in the development of polymers for treating various diseases such as HIV, obesity, diabetes, and cancer. Boronic acid-containing polymers demonstrate unique reactivity, solubility, and responsive nature, making them ideal for various biomedical applications (Cambre & Sumerlin, 2011).

Environmental Applications

The study of electrochemical advanced oxidation processes, using boron-doped diamond (BDD) anodes, can be linked to compounds like 2-chlorobenzoic acid, which is structurally related to 5-borono-2-chlorobenzoic acid. These processes are effective in the oxidative degradation of chlorinated benzoic acids, demonstrating the potential for environmental remediation applications (M'hemdi et al., 2013).

Chemical Synthesis and Organic Materials

Fluorescence Quenching Studies

Fluorescence quenching studies of boronic acid derivatives, similar to 5-borono-2-chlorobenzoic acid, have been conducted to understand the interaction of these compounds with aniline in various environments. These studies provide insights into the behavior of boronic acid derivatives under different conditions, which is crucial for their application in sensing and detection technologies (Geethanjali et al., 2015).

Safety And Hazards

5-Bromo-2-chlorobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

5-borono-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIXAJHFXGTSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629621
Record name 5-Borono-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Borono-2-chlorobenzoic acid

CAS RN

913835-32-2
Record name 5-Borono-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(dihydroxyboranyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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